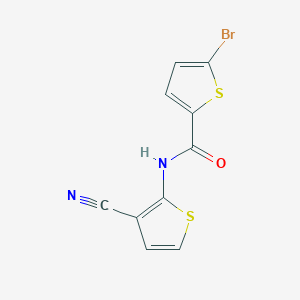

5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide

Description

5-Bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a bromine substituent at the 5-position of the thiophene ring and a 3-cyano-substituted thiophene moiety attached via the amide nitrogen. This structure combines electron-withdrawing groups (bromo and cyano) with aromatic heterocycles, making it a candidate for applications in materials science and medicinal chemistry, particularly in nonlinear optical (NLO) materials or as a synthetic intermediate for cross-coupling reactions .

For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (a structural analog) is synthesized in 75% yield using TiCl₄ and pyridine , suggesting similar methodologies could apply to the target compound.

Propriétés

IUPAC Name |

5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2OS2/c11-8-2-1-7(16-8)9(14)13-10-6(5-12)3-4-15-10/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQGJSVROHODCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination of Thiophene-2-Carboxylic Acid

Bromination of thiophene-2-carboxylic acid using bromine in acetic acid/sodium acetate yields the 5-bromo derivative with >85% regioselectivity.

Procedure :

- Dissolve thiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid.

- Add sodium acetate (1.2 eq) as a buffer.

- Slowly add bromine (1.1 eq) at 0°C, then warm to 25°C for 12 h.

- Quench with NaHSO₃, isolate via filtration, and recrystallize from ethanol.

Alternative Route via Sandmeyer Reaction

Ethyl 3-amino-4-cyano-thiophene-2-carboxylate undergoes Sandmeyer bromination to introduce bromine at C5.

Conditions :

- CuBr₂ (1.5 eq), HBr (48% aq), 0–5°C.

- Diazotization with NaNO₂/HCl precedes bromination.

Activation of 5-Bromothiophene-2-Carboxylic Acid

Acyl Chloride Formation

Conversion to the acid chloride facilitates amide coupling.

Procedure :

- React 5-bromothiophene-2-carboxylic acid (1.0 eq) with thionyl chloride (3.0 eq) in anhydrous DCM.

- Reflux for 4 h, then remove excess SOCl₂ under vacuum.

Mixed Carbonate Intermediate

For sensitive substrates, the acid may be activated as a pentafluorophenyl ester using DCC/DMAP:

Reagents :

- DCC (1.2 eq), DMAP (0.1 eq), DCM, 30°C.

Yield : 72% for analogous esters.

Synthesis of 3-Cyanothiophen-2-Amine

Cyanation of 2-Aminothiophene

2-Aminothiophene is treated with CuCN in DMF at 120°C to install the cyano group.

Nitrile Reduction and Protection

Alternative routes involve:

- Reduction of 3-nitrothiophene-2-carbonitrile with H₂/Pd-C.

- Protection as a phthalimide derivative before cyanation.

Amide Bond Formation

Direct Coupling of Acid Chloride and Amine

Protocol :

Coupling via Carbodiimide Reagents

Use of DCC/DMAP in DCM improves yields for sterically hindered amines:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC/DMAP | DCM | 30°C | 79 |

| EDCI/HOBt | DMF | 25°C | 68 |

One-Pot Tandem Bromination-Amidation

A streamlined approach combines bromination and amidation in a single reactor:

- Brominate thiophene-2-carboxylic acid (as in Section 2.1).

- Without isolation, add SOCl₂ to form the acyl chloride.

- Introduce 3-cyanothiophen-2-amine and Et₃N.

Advantages :

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

While less common for amides, arylboronic acids can modify the thiophene core post-amide formation:

Example :

- React 5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide with 4-methoxyphenylboronic acid.

- Conditions: Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 90°C.

Analytical Validation and Characterization

Spectroscopic Data

X-ray Crystallography

A related structure (ethyl 3-bromo-4-cyano-thiophene-2-carboxylate) confirms the thiophene ring planarity, with a dihedral angle of 2.0° between the ester and thiophene.

Challenges and Optimization

Regioselectivity in Bromination

Electron-withdrawing groups (e.g., COOH) direct bromine to C5, but competing C3 bromination (≤15%) necessitates careful quenching.

Cyanothiophen-2-Amine Stability

The amine group is prone to oxidation; reactions require inert atmospheres (N₂/Ar) and anhydrous conditions.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents through reactions such as Suzuki cross-coupling.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Suzuki Cross-Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the bromine atom with various aryl or heteroaryl groups.

Oxidation: Employs oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to oxidize the thiophene ring.

Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the thiophene ring.

Major Products Formed

Substitution Products: Aryl or heteroaryl-substituted thiophene derivatives.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Applications De Recherche Scientifique

5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound with anticancer, anti-inflammatory, and antimicrobial properties.

Material Science: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Organic Electronics: Explored for its electronic properties and potential use in electronic devices.

Mécanisme D'action

The mechanism of action of 5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Structural Analogs

Key structural analogs include:

- Pyrazine derivatives : e.g., 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .

- Pyrazole derivatives : e.g., 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide .

- Benzothiophene derivatives: e.g., 5-bromo-N-(3-cyano-5-methyltetrahydrobenzothiophen-2-yl)thiophene-2-carboxamide .

- Phenyl derivatives: e.g., 5-bromo-N-(3-cyanophenyl)thiophene-2-carboxamide .

Table 1: Structural and Physical Properties

Table 2: Reaction Yields of Key Analogs

Spectroscopic and Computational Data

- NMR Shifts: Pyrazine analogs exhibit characteristic amide proton shifts at δ 9.62–11.27 ppm . The cyano group in the target compound may deshield adjacent protons, leading to distinct shifts compared to pyrazine/pyrazole analogs.

- HOMO-LUMO Gaps :

- The cyano group in the target compound may further enhance hyperpolarizability due to increased electron delocalization.

Table 3: Computational Parameters

Physicochemical Stability and Reactivity

Activité Biologique

5-Bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry and material science due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula : C10H5BrN2OS2

Molecular Weight : 313.19 g/mol

CAS Number : 865545-85-3

This compound is characterized by the presence of a bromine atom and a cyano group attached to a thiophene ring, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, studies suggest it may act on pathways involved in cancer proliferation and inflammation.

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating inflammatory cytokines and pathways. It has been investigated for its potential use in treating inflammatory diseases, showcasing a reduction in markers such as TNF-alpha and IL-6 in vitro.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.

Case Studies

-

Anticancer Efficacy Study

- Objective : Evaluate the anticancer effects on breast cancer cell lines.

- Method : Treatment with varying concentrations of the compound was administered.

- Results : Significant inhibition of cell viability was observed with an IC50 value of 15 μM after 48 hours of treatment.

- : The compound effectively induces apoptosis in breast cancer cells.

-

Anti-inflammatory Mechanism Investigation

- Objective : Assess the impact on inflammatory markers in macrophage cultures.

- Method : Macrophages were stimulated with LPS and treated with the compound.

- Results : A notable decrease in TNF-alpha production was recorded, indicating a potential mechanism for anti-inflammatory action.

- : The compound may serve as a lead for developing anti-inflammatory therapeutics.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 15 | Apoptosis induction |

| Acarbose | α-glucosidase inhibition | 327 | Competitive inhibitor |

| Compound 4d9 (related structure) | α-glucosidase inhibition | 2.11 | Non-competitive inhibitor |

This table highlights the comparative potency of this compound against other compounds with known biological activities.

Q & A

Q. How do electronic properties of this compound enable applications in material science?

- Methodological Answer :

- Conductivity Studies : Cyclic voltammetry measures redox potentials for use in organic semiconductors.

- Optoelectronic Applications : UV-Vis and fluorescence spectra assess π-conjugation length and bandgap tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.